molecular formula C13H16Cl2N2O3S B1416528 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 1087784-08-4

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No. B1416528
M. Wt: 351.2 g/mol
InChI Key: VFMXOAWGDZGRPW-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a chemical compound with the CAS Number: 1087784-08-4 . It is a versatile material used in scientific research. Its unique structure enables it to be employed in various studies, ranging from drug development to molecular biology investigations.


Molecular Structure Analysis

The molecular weight of this compound is 351.25 . The IUPAC name is 3-chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide . The Inchi Code is 1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.25 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis and crystal structure analysis of related compounds, such as pyridinesulfonamide derivatives, have been conducted. These studies include the stereostructures, X-ray analysis, and effects on kinase activity, highlighting the importance of structural analysis in understanding the function and potential applications of such compounds (Zhou et al., 2015).

Biological Activities

  • Anticonvulsant Properties : Research has demonstrated the anticonvulsant activities of sulfamoyl-phenyl-pyrrolidin derivatives in animal models, indicating potential therapeutic applications in epilepsy or related disorders (Waser et al., 1978).
  • Anticancer Activity : Certain derivatives have been investigated for their anticancer activities, with studies focusing on enzyme inhibition and cell cycle analysis in cancer cell lines. These findings suggest potential applications in cancer treatment (Owa et al., 2002).

Chemical Reactions and Modifications

  • Reactions and Synthesis of Derivatives : Various studies have explored the reactions of related sulfonamides with different agents, leading to the formation of novel compounds. This research is crucial for developing new drugs or materials with specific properties (Cremlyn et al., 1987).

Potential Drug Development

  • Neuroprotective Agents : N-acylaminophenothiazines, structurally similar to the queried compound, have been reported as neuroprotective agents, suggesting possible applications in neurodegenerative diseases such as Alzheimer's (González-Muñoz et al., 2011).

Herbicidal and Antimicrobial Activities

  • Herbicidal Activity : Research into compounds with similar structures has demonstrated herbicidal activity, indicating potential applications in agriculture (Liu et al., 2007).
  • Antimicrobial Properties : Studies have also investigated the antimicrobial activities of related compounds, which could be valuable in developing new antimicrobial agents (Shah et al., 2014).

properties

IUPAC Name

3-chloro-N-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXOAWGDZGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168456
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide

CAS RN

1087784-08-4
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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